(2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide
Description
(2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a furan heterocycle at the β-position and a 4-phenoxyphenylamide group at the N-terminus. The conjugated enamide system and electron-rich aromatic substituents render it a candidate for diverse biological activities, particularly antimicrobial and anti-inflammatory applications. Its structural uniqueness lies in the furan ring (a five-membered oxygen-containing heterocycle) and the phenoxyphenyl moiety, which differentiates it from classical cinnamanilides or styryl amides.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(13-12-16-7-4-14-22-16)20-15-8-10-18(11-9-15)23-17-5-2-1-3-6-17/h1-14H,(H,20,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQKDXZMUUEFC-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the furan-2-yl group: This can be achieved through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of the 4-phenoxyphenylamine: This involves the nucleophilic aromatic substitution reaction between phenol and 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine.
Coupling reaction: The final step involves the condensation of the furan-2-yl group with 4-phenoxyphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the prop-2-enamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The prop-2-enamide linkage can be reduced to form the corresponding amine.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenoxyphenyl derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and phenoxyphenyl groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Key Observations :
- Furan vs. This may alter membrane permeability or target interactions .
- Phenoxyphenyl vs. Halogenated/CF3 Groups: The phenoxyphenyl group combines electron-withdrawing (ether oxygen) and electron-donating (phenyl) effects, differing from strongly electron-withdrawing groups like CF3 or Cl. Such groups enhance antibacterial activity but may increase cytotoxicity .
Antimicrobial Activity
- Potency Against S. aureus and MRSA : Compounds with trifluoromethyl (e.g., 3,5-bis(CF3)-phenyl) or dichlorophenyl groups exhibit submicromolar activity, surpassing ampicillin . The furan-containing analog (MC19S219) lacks direct data but shares structural similarity with active cinnamanilides .
- Anti-Mycobacterial Activity : Dichlorocinnamanilides (e.g., 3,4-Cl2-phenyl derivatives) show efficacy against M. tuberculosis H37Ra, with MIC values comparable to isoniazid .
Anti-Inflammatory Potential
- Analogs with ortho-substituted anilides (e.g., bromo/chloro) demonstrate NF-κB inhibition, but combining antimicrobial and anti-inflammatory properties remains challenging. The phenoxyphenyl group’s electronic profile may favor dual activity, though this requires validation .
Cytotoxicity
- Electron-withdrawing substituents (CF3, NO2) correlate with higher cytotoxicity, while phenoxyphenyl groups (moderate electron withdrawal) may offer a safer profile. For example, 3,4-dichlorocinnamanilides show IC50 >10 µM in mammalian cells, suggesting tolerable toxicity .
Physicochemical and ADMET Properties
- Lipophilicity (logD7.4): Chlorinated and CF3-substituted cinnamanilides exhibit logD7.4 >3.5, enhancing membrane penetration but risking cytotoxicity. Phenoxyphenyl derivatives (e.g., target compound) likely have intermediate logD due to the ether oxygen, balancing bioavailability and safety .
- Solubility : Furan-containing compounds may show improved aqueous solubility compared to purely aromatic analogs .
Structure-Activity Relationships (SAR)
Anilide Substitution: Meta/para-electron-withdrawing groups (CF3, Cl, NO2) enhance antimicrobial activity but increase cytotoxicity. Ortho-substitution favors anti-inflammatory effects (e.g., NF-κB inhibition) .
Cinnamoyl Core Modifications :
- Furan rings may reduce steric hindrance compared to bulkier phenyl groups, improving target binding.
- Conjugation (α,β-unsaturation) is critical for bioactivity, as saturation abolishes efficacy .
Biological Activity
(2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide is an organic compound notable for its structural features, including a furan ring and a phenoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H15NO3, with a molar mass of 313.33 g/mol. The compound features a furan ring that contributes to its reactivity and bioactivity, while the phenoxyphenyl group enhances its electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molar Mass | 313.33 g/mol |
| CAS Number | 1164525-22-7 |
| IUPAC Name | (E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The furan and phenoxy groups can engage in hydrogen bonding and π-π stacking interactions, which may influence enzyme activity or receptor binding.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary screening against Gram-positive and Gram-negative bacteria revealed that it exhibits bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli.
Research Findings:
In a study assessing antimicrobial efficacy, this compound displayed minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL against tested strains, indicating its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Feature | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| (2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide | Methoxy group instead of phenoxy | Moderate | Low |
| (2E)-3-(furan-2-yl)-N-(4-chlorophenyl)prop-2-enamide | Chlorine substituent | High | Moderate |
The presence of the phenoxy group in this compound appears to enhance both its anticancer and antimicrobial activities compared to derivatives with other substituents.
Q & A
Q. What are common synthetic routes for (2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide?
The compound is typically synthesized via multi-step condensation reactions. A general approach involves:
- Step 1: Formation of the enamide backbone through a base-catalyzed reaction between furan-2-carbaldehyde and 4-phenoxyaniline.
- Step 2: Acryloylation using acryloyl chloride under inert conditions to stabilize the α,β-unsaturated system . Reaction optimization requires strict control of temperature (60–80°C), solvent choice (e.g., THF or DMF), and pH (neutral to slightly basic) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy: To confirm the (E)-configuration of the double bond (J coupling ~15–16 Hz) and substituent positions .
- Mass Spectrometry (HRMS): For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography: For unambiguous structural determination; SHELX software (e.g., SHELXL) is widely used for refinement .
Q. How is the compound's biological activity screened in early-stage research?
Initial screening focuses on:
- Enzyme Inhibition Assays: Targeting kinases or inflammatory enzymes (e.g., COX-2) using fluorogenic substrates.
- Cell-Based Viability Tests: Assessing cytotoxicity in cancer cell lines (e.g., MTT assays).
- Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Catalyst Screening: Palladium catalysts for Heck-type coupling improve regioselectivity.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
Q. What computational methods predict the compound's interactions with biological targets?
- Molecular Docking (AutoDock/Vina): Models binding poses with proteins (e.g., EGFR kinase).
- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling: Correlates substituent effects (e.g., furan vs. thiophene) with activity .
Q. How do structural modifications influence bioactivity?
Comparative studies of analogs reveal:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Phenoxyphenyl | Enhances lipophilicity, improving membrane permeation | |
| Furan-2-yl | Increases electrophilicity, boosting enzyme inhibition | |
| N-Alkyl variants | Reduce cytotoxicity but lower target affinity |
Q. How to resolve contradictions in reported biological data?
Discrepancies (e.g., varying IC50 values) may arise from:
- Assay Conditions: Differences in buffer pH or incubation time.
- Stereochemical Purity: Ensure >95% enantiomeric excess via chiral HPLC.
- Cell Line Variability: Validate across multiple models (e.g., HepG2 vs. MCF-7) .
Methodological Considerations
Q. What protocols ensure reproducibility in crystallographic studies?
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement: Apply SHELXL with anisotropic displacement parameters and hydrogen bonding constraints .
Q. How to design SAR studies for derivative libraries?
- Core Modifications: Replace furan with thiophene or pyrole to alter electronic profiles.
- Substituent Scanning: Introduce electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the phenyl ring.
- Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., enamide oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
